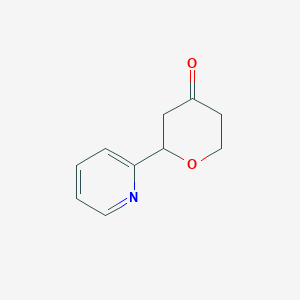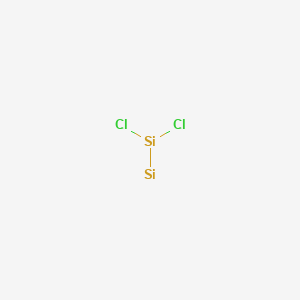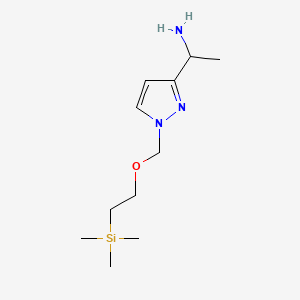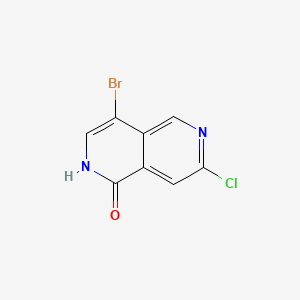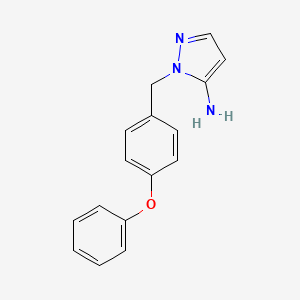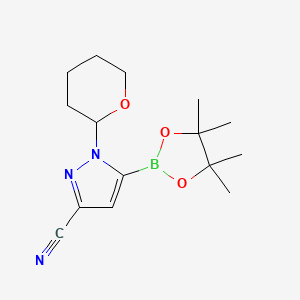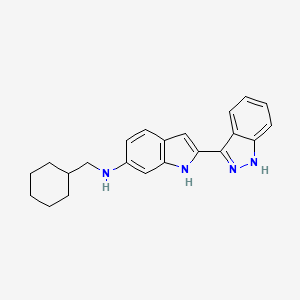
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, an indole ring, and a cyclohexylmethyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of Indazole and Indole Rings: The two rings are then coupled using a suitable linker, such as a cyclohexylmethyl group, through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of kinase inhibition, where the compound can prevent the phosphorylation of target proteins, thereby modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyclohexylmethyl)-1H-indazol-3-amine
- N-(cyclohexylmethyl)-2-(1H-indol-3-yl)-1H-indole
- N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole
Uniqueness
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine is unique due to the presence of both indazole and indole rings, which contribute to its diverse chemical reactivity and potential biological activities. The cyclohexylmethyl group also adds to its structural complexity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C22H24N4 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine |
InChI |
InChI=1S/C22H24N4/c1-2-6-15(7-3-1)14-23-17-11-10-16-12-21(24-20(16)13-17)22-18-8-4-5-9-19(18)25-26-22/h4-5,8-13,15,23-24H,1-3,6-7,14H2,(H,25,26) |
Clave InChI |
OXPPLDJLXXLJRX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNC2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


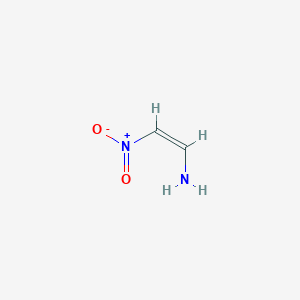

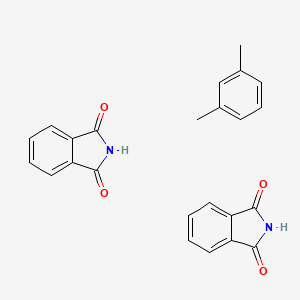
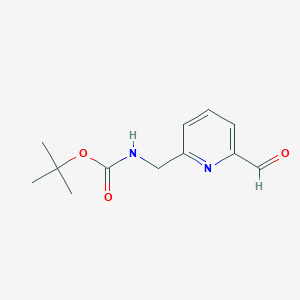
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
